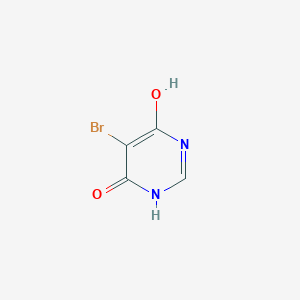![molecular formula C10H12BaN2Na2O8 B103461 Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate CAS No. 18744-58-6](/img/structure/B103461.png)
Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is a useful research compound. Its molecular formula is C10H12BaN2Na2O8 and its molecular weight is 471.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310150. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is metal ions in biological systems . This compound, similar to other chelating agents, has a strong affinity for metal ions, allowing it to bind and form a stable complex .
Mode of Action
This compound acts by binding to metal ions in a process known as chelation . The compound forms a ring-like structure around the metal ion, effectively sequestering it and preventing it from participating in chemical reactions .
Biochemical Pathways
The chelation process can affect various biochemical pathways, particularly those that rely on metal ions as cofactors . By sequestering these metal ions, this compound can inhibit the activity of certain enzymes and disrupt cellular processes .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chelating properties . The compound is soluble in water, which facilitates its distribution in the body . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its chelating activity . By binding to metal ions, the compound can disrupt the normal function of enzymes and other proteins that require these ions . This can lead to a variety of effects, depending on the specific ions involved and the biological systems affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chelating agents or competing ions can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .
Propiedades
Número CAS |
18744-58-6 |
|---|---|
Fórmula molecular |
C10H12BaN2Na2O8 |
Peso molecular |
471.52 g/mol |
Nombre IUPAC |
disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Ba.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |
Clave InChI |
QWUZVKLCJXMYJK-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ba+2] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ba+2] |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)



![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)



